Lipophilicity Advantage: XLogP3 Comparison Against the 4-Methyl Analog
The target compound exhibits a computed XLogP3 of 2.1, whereas the closest commercially available analog, 3-tert-butyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2198019-85-9), has an XLogP3 of approximately 1.3–1.4. This ~0.7 log-unit increase indicates approximately 5-fold higher 1-octanol/water partition coefficient, translating to greater membrane permeability for the target compound [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 3-tert-Butyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one; XLogP3 ≈ 1.3–1.4 |
| Quantified Difference | ΔXLogP3 ≈ +0.7 to +0.8 (approx. 5× higher log P) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019 release) |
Why This Matters
Higher lipophilicity can improve blood-brain barrier penetration and cellular uptake, making the target compound preferable for CNS or intracellular target programs.
- [1] PubChem. Computed XLogP3 for CID 126953806 (2.1) and CID 67583195 (1.3–1.4). National Center for Biotechnology Information. View Source
